molecular formula C10H13N3O5S B1621180 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide CAS No. 844891-25-4

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide

Cat. No.: B1621180
CAS No.: 844891-25-4
M. Wt: 287.29 g/mol
InChI Key: GPZFXFZMQUFHDG-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide is an organic compound with the molecular formula C10H13N3O5S and a molar mass of 287.29 g/mol This compound is characterized by the presence of a nitrophenyl group, which is substituted with two methoxy groups and a thioether linkage to an ethanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxy-4-nitrothiophenol.

    Thioether Formation: The thiophenol is then reacted with an appropriate alkylating agent to form the thioether linkage.

    Hydrazide Formation: The resulting thioether is further reacted with hydrazine hydrate to form the ethanohydrazide moiety.

The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thioether and hydrazide moieties also contribute to the compound’s reactivity, allowing it to form covalent bonds with target proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]acetic acid
  • **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]propanoic acid
  • **2-[(2,5-Dimethoxy-4-nitrophenyl)thio]butanoic acid

Uniqueness

2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide is unique due to the presence of the ethanohydrazide moiety, which imparts distinct chemical and biological properties. The hydrazide group enhances the compound’s reactivity and allows for the formation of various derivatives through hydrazone formation. This makes it a versatile compound for use in different scientific and industrial applications .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c1-17-7-4-9(19-5-10(14)12-11)8(18-2)3-6(7)13(15)16/h3-4H,5,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFXFZMQUFHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384778
Record name 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-25-4
Record name 2-[(2,5-Dimethoxy-4-nitrophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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